2-CHLORO-6-METHOXY-4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE
Overview
Description
2-CHLORO-6-METHOXY-4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-METHOXY-4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core phenyl structure, followed by the introduction of the chloro and methoxy groups. The thiazolan ring is then synthesized and attached to the phenyl core. The final step involves the addition of the acetylamino and benzenesulfonate groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-METHOXY-4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-CHLORO-6-METHOXY-4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-6-METHOXY-4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxy-4-methyl-quinoline
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- 4-Chloro-6-methoxy-2-methylquinoline
Uniqueness
What sets 2-CHLORO-6-METHOXY-4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-chloro-6-methoxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O6S3/c1-10(23)21-12-3-5-13(6-4-12)31(25,26)28-17-14(20)7-11(8-15(17)27-2)9-16-18(24)22-19(29)30-16/h3-9H,1-2H3,(H,21,23)(H,22,24,29)/b16-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMGSULEOPWQBC-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)S3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)/C=C\3/C(=O)NC(=S)S3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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